molecular formula C6H6INO B079512 2-Amino-5-iodophenol CAS No. 99968-80-6

2-Amino-5-iodophenol

Cat. No. B079512
CAS RN: 99968-80-6
M. Wt: 235.02 g/mol
InChI Key: NXBSMRUIIBNDSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of aminophenols, including compounds similar to 2-amino-5-iodophenol, has been extensively studied. For instance, a method involving the carbonylation of aminophenols with iodoarenes has been developed, showcasing a chemoselective approach (Xu & Alper, 2014).
  • Additionally, efficient synthesis methods for 2-aminophenols through Ru-catalyzed C-H mono- and dihydroxylation of anilides have been reported, indicating the versatility in synthesizing such compounds (Yang, Shan, & Rao, 2013).

Molecular Structure Analysis

  • A study on the crystal structures of aminophenols revealed the presence of major supramolecular synthons based on hydrogen bonding, which is critical in understanding the molecular structure of compounds like 2-amino-5-iodophenol (Vangala et al., 2003).

Chemical Reactions and Properties

  • The chemical reactivity of aminophenols, including potential reactions involving iodine substituents, has been explored through studies like the palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes (Xu & Alper, 2014).
  • The aromatic C-C bond cleavage of the 2-aminophenol unit in an iron complex highlights the potential for diverse chemical reactions involving 2-amino-5-iodophenol (Paul, Banerjee, & Mukherjee, 2017).

Physical Properties Analysis

  • The crystal structure of 2-aminophenol, which is structurally related to 2-amino-5-iodophenol, has been determined, providing insights into its physical properties, such as intermolecular hydrogen bonding and molecular geometry (Korp, Bernal, Aven, & Mills, 1981).

Chemical Properties Analysis

  • The synthesis and properties of poly(2-aminophenol) materials, which are closely related to 2-amino-5-iodophenol, shed light on the chemical properties such as thermal stability and electrical conductivity of these types of compounds (Rivas, Sánchez, Bernède, & Mollinié, 2002).

Scientific Research Applications

  • Saluretic and Diuretic Activity : 2-Amino-5-iodophenol derivatives, specifically 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol, show significant saluretic and diuretic activity. These compounds also possess antihypertensive activity and display topical saluretic and anti-inflammatory activities (Stokker et al., 1980).

  • Chemiluminescence in Detection of Hydrogen Peroxide and Glucose : Iodophenol blue, related to 2-Amino-5-iodophenol, enhances the chemiluminescence of the luminol-H2O2 system. This property is useful in sensitive detection methods for hydrogen peroxide and glucose, including applications in diluted serum (Yu et al., 2016).

  • Protein Structure Determination : The incorporation of p-iodo-L-phenylalanine, an analogue of 2-Amino-5-iodophenol, into proteins is used for structure determination in X-ray crystallography. This approach facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources (Xie et al., 2004).

  • Noncovalent Interaction Studies : 4-Amino-2-iodophenol, closely related to 2-Amino-5-iodophenol, is used to study the cooperativity among noncovalent interactions in supramolecular assemblies. This research provides insights into the behavior of such compounds in complex chemical systems (Saha & Sastry, 2015).

  • Antitumor Activity : 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, a phenoxazine derivative of 2-Amino-5-iodophenol, shows antitumor activity against human B cell and T cell lymphoblastoid cell lines. It induces a mixed type of cell death, both apoptosis and necrosis (Koshibu-Koizumi et al., 2002).

  • Fluorescent Organic Probes : The presence of an amino group in compounds like 2-Amino-5-iodophenol is significant for the development of fluorescent organic probes. These probes are used for ultrafast sensing of specific substances in environmental monitoring (Das & Mandal, 2018).

Safety And Hazards

2-Amino-5-iodophenol is considered hazardous . It has been classified as having specific target organ toxicity (single exposure) with the target organ being the respiratory system . It also has acute oral toxicity, skin sensitization, and germ cell mutagenicity .

properties

IUPAC Name

2-amino-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBSMRUIIBNDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600906
Record name 2-Amino-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodophenol

CAS RN

99968-80-6
Record name 2-Amino-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Liu, ZY Cai, MH Yang, YJ Huang, JZ Wang… - Electrochimica …, 2021 - Elsevier
… The density functional theory (DFT) calculations confirmed that the electrochemical reduction of pINB produces 2-amino-5-iodophenol in HClO 4 and p,p’-diiodoazobenzene (DIAB) in …
Number of citations: 3 www.sciencedirect.com
NHP Cnubben, J Vervoort, MG Boersma… - Biochemical …, 1995 - Elsevier
… and 2-amino-5iodophenol were synthesized according to Boyland and Sims [29] using 2,Cdifluoroaniline, … 2-amino-5chlorophenol, 2-amino-5-bromophenol and 2-amino5-iodophenol. …
Number of citations: 58 www.sciencedirect.com
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
METHODS Animals, diet and dosage. Doe rabbits (2-3 kg. body wt.) were maintained as described by Bray, Ryman & Thorpe (1947). Compounds were administered by stomach tube …
Number of citations: 22 www.ncbi.nlm.nih.gov
H Gershon, DD Clarke, JJ McMahon… - Monatshefte für Chemie …, 2002 - Springer
… Iodination of benzoxazolinone-2 (9) with NIS yielded 6-iodo-benzoxazolinone-2 (10) which was hydrolyzed to 2amino-5-iodophenol in situ under the conditions of the Skraup synthesis, …
Number of citations: 8 link.springer.com
J Zhao, Y Huang, G Ma, L Lin, P Feng - Organometallics, 2019 - ACS Publications
This paper describes a facile one-pot protocol to synthesize 2-aminophenol derivatives via a palladium-catalyzed C–H acetoxylation strategy with 5-nitropyrimidine as a directing group (…
Number of citations: 7 pubs.acs.org
A Meijere, ID Kuchuk, VV Sokolov… - European Journal of …, 2003 - Wiley Online Library
… (1-Me)1 and tert-butyl 2-chloro-2-cyclopropylideneacetate (1-tBu),4a 2-amino-5-bromothiophenol (8b),12 2-amino-5-bromophenol (11b),13 2-amino-5-iodophenol (11c),14 …
Y Shen, Q Xie, M Norberg, E Sausville… - Bioorganic & medicinal …, 2005 - Elsevier
… A mixture of (+)-geldanamycin (4.8 mg, 8.6 μmol) and 2-amino-5-iodophenol (4.0 mg, 0.017 mmol) in glacial acetic acid (1.0 ml) was stirred at 78 C under nitrogen for 20 h, then cooled, …
Number of citations: 26 www.sciencedirect.com

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